N-({1-[3-(2-Chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide N-({1-[3-(2-Chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide
Brand Name: Vulcanchem
CAS No.: 939287-03-3
VCID: VC0352581
InChI: InChI=1S/C19H20ClN3O2/c1-14(21-13-24)19-22-16-8-3-4-9-17(16)23(19)11-6-12-25-18-10-5-2-7-15(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,24)
SMILES: CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC=O
Molecular Formula: C19H20ClN3O2
Molecular Weight: 357.8g/mol

N-({1-[3-(2-Chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide

CAS No.: 939287-03-3

Main Products

VCID: VC0352581

Molecular Formula: C19H20ClN3O2

Molecular Weight: 357.8g/mol

N-({1-[3-(2-Chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide - 939287-03-3

CAS No. 939287-03-3
Product Name N-({1-[3-(2-Chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide
Molecular Formula C19H20ClN3O2
Molecular Weight 357.8g/mol
IUPAC Name N-[1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]formamide
Standard InChI InChI=1S/C19H20ClN3O2/c1-14(21-13-24)19-22-16-8-3-4-9-17(16)23(19)11-6-12-25-18-10-5-2-7-15(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,24)
Standard InChIKey MWBKEEDTCRYYNX-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC=O
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC=O
PubChem Compound 20425935
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator